thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester typically involves the esterification of thiocarbonic acid with o-tert-butyl alcohol and 3-formyl-phenyl ester . The reaction is carried out under controlled conditions, often using acid catalysts to facilitate the esterification process .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced sulfur compounds .
Scientific Research Applications
Thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Thiocarbonic acid o-tert-butyl ester S-(4-formyl-phenyl) ester: Similar in structure but with a different position of the formyl group.
Z-L-glutamic acid γ-tert-butyl α-benzyl ester: Another ester compound with different functional groups and applications.
Uniqueness
Thiocarbonic acid o-tert-butyl ester S-(3-formyl-phenyl) ester is unique due to its specific structural configuration, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
tert-butyl (3-formylphenyl)sulfanylformate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3S/c1-12(2,3)15-11(14)16-10-6-4-5-9(7-10)8-13/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHPAJRYESEEGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)SC1=CC=CC(=C1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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